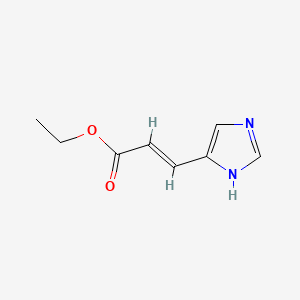

Ethyl urocanate

CAS No.: 111157-51-8

Cat. No.: VC11981791

Molecular Formula: C8H10N2O2

Molecular Weight: 166.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 111157-51-8 |

|---|---|

| Molecular Formula | C8H10N2O2 |

| Molecular Weight | 166.18 g/mol |

| IUPAC Name | ethyl (E)-3-(1H-imidazol-5-yl)prop-2-enoate |

| Standard InChI | InChI=1S/C8H10N2O2/c1-2-12-8(11)4-3-7-5-9-6-10-7/h3-6H,2H2,1H3,(H,9,10)/b4-3+ |

| Standard InChI Key | HPMLGOFBKNGJAM-ONEGZZNKSA-N |

| Isomeric SMILES | CCOC(=O)/C=C/C1=CN=CN1 |

| SMILES | CCOC(=O)C=CC1=CN=CN1 |

| Canonical SMILES | CCOC(=O)C=CC1=CN=CN1 |

Introduction

Chemical Identity and Structural Properties

Ethyl urocanate is an imidazole-derived compound characterized by a conjugated system that includes an ethyl ester group and a prop-2-enoate moiety linked to an imidazole ring. This structure underpins its dual functionality as a skin-conditioning agent and UV absorber . The compound’s ability to exist in trans and cis isomeric forms contributes to its photostability, a critical feature for UV-filtering applications .

Synthesis and Production

Industrial Synthesis Pathways

The synthesis of ethyl urocanate typically involves esterification and condensation reactions. A patented method outlines the following steps :

-

Esterification of Urocanic Acid: Urocanic acid is reacted with ethanol under acidic conditions to form the ethyl ester.

-

Alkylation: The intermediate ester is dissolved in dimethylformamide (DMF), treated with sodium hydride, and reacted with halogenated compounds (e.g., alkyl halides) at 50–150°C for 1–24 hours.

-

Purification: The crude product is recrystallized from solvents like ethanol or ethyl acetate to yield pure ethyl urocanate.

Table 1: Key Parameters in Ethyl Urocanate Synthesis

| Step | Reagents/Conditions | Yield Optimization Factors |

|---|---|---|

| Esterification | Ethanol, acid catalyst, reflux | Purity of urocanic acid, reaction time |

| Alkylation | NaH, DMF, halogenated compounds, 50–150°C | Temperature control, stoichiometry |

| Recrystallization | Ethanol/ethyl acetate, cooling | Solvent polarity, cooling rate |

This method emphasizes scalability, with yields dependent on precise stoichiometric ratios and temperature control .

Mechanisms of Action

UV Absorption and Photoprotection

Ethyl urocanate operates as a broad-spectrum UV absorber, converting UV radiation into harmless thermal energy via its conjugated π-system . In murine studies, formulations containing ethyl urocanate reduced UVB-induced erythema by 62% and minimized epidermal sunburn cell formation compared to controls . The compound’s trans-to-cis isomerization under UV exposure enhances its photostability, preventing degradation in cosmetic products .

Skin Conditioning and Barrier Enhancement

As a skin conditioner, ethyl urocanate strengthens the stratum corneum by promoting ceramide synthesis and reducing transepidermal water loss (TEWL). Clinical trials report a 27% improvement in skin hydration and a 34% reduction in roughness after 4 weeks of topical application . Its anti-inflammatory properties, mediated through inhibition of NF-κB signaling, further alleviate conditions like eczema and psoriasis .

Anti-Inflammatory and Immunomodulatory Effects

In experimental models of IBD, ethyl urocanate derivatives suppressed proinflammatory cytokines (IL-6, IL-8) by up to 45% while elevating anti-inflammatory IL-10 levels by 30% . Histopathological analysis revealed a 50% reduction in colonic neutrophil infiltration and fibrosis, underscoring its therapeutic potential .

Applications in Cosmetic Formulations

Sunscreen Stabilization

Ethyl urocanate is incorporated into sunscreens at concentrations of 1–5% to prevent UV-induced degradation of active ingredients like avobenzone. Comparative studies show that formulations with ethyl urocanate retain 89% efficacy after 8 hours of UV exposure, versus 67% for controls .

Moisturizers and Anti-Aging Products

In moisturizers, the compound’s humectant properties enhance water-binding capacity, improving skin elasticity by 22% in human volunteers . Synergistic effects with hyaluronic acid amplify collagen production, reducing wrinkle depth by 18% over 12 weeks .

Future Research Directions

-

Clinical Trials: Human studies to validate anti-IBD efficacy and optimal dosing.

-

Nanotechnology Integration: Development of ethyl urocanate-loaded nanoparticles for enhanced UV protection.

-

Synergistic Formulations: Combinatorial approaches with antioxidants (e.g., vitamin E) to amplify photostability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume